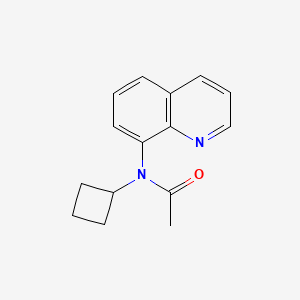

N-cyclobutyl-N-quinolin-8-ylacetamide

Description

N-Cyclobutyl-N-quinolin-8-ylacetamide is an acetamide derivative featuring a cyclobutyl group and a quinolin-8-yl moiety as substituents on the nitrogen atom. Such compounds are of interest in medicinal chemistry and materials science due to the quinoline core's electronic properties and the tunability of acetamide substituents.

Properties

IUPAC Name |

N-cyclobutyl-N-quinolin-8-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(18)17(13-7-3-8-13)14-9-2-5-12-6-4-10-16-15(12)14/h2,4-6,9-10,13H,3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCXIZGSZDCTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CCC1)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N-quinolin-8-ylacetamide typically involves the reaction of quinolin-8-ylamine with cyclobutylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, could be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N-quinolin-8-ylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline ring.

Reduction: Reduced forms of the amide group.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N-cyclobutyl-N-quinolin-8-ylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N-quinolin-8-ylacetamide involves its interaction with specific molecular targets. The quinoline moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound may interact with DNA or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Conformational Differences

- Cyclobutyl vs.

- Quinolin-8-yl vs. Quinolin-8-yloxy: The presence of an oxygen linker in the quinolin-8-yloxy group (e.g., in and ) may enhance hydrogen-bonding capacity, as seen in crystal structures where water molecules form O–H⋯N/O interactions .

- Methyl/Phenyl Substituents: N-Methyl-N-phenyl analogs () exhibit planar aromatic rings with dihedral angles (e.g., 87.19° between quinoline and benzene rings), which could affect π-π stacking interactions .

Physicochemical Properties

- Lipophilicity: The logP of N-(2-methylquinolin-8-yl)acetamide (3.15) suggests moderate lipophilicity, likely due to the methylquinoline group . The cyclobutyl analog’s logP is unreported but may differ due to the strained cyclobutyl ring’s electronic effects.

- Crystallographic Data: The quinolin-8-yloxy derivative () crystallizes as a monohydrate with hydrogen-bonded networks, a feature absent in non-oxygen-linked analogs .

Research Implications and Gaps

- Biological Activity: While quinoline-based acetamides are often explored for luminescent or antimicrobial properties , the target compound’s bioactivity remains unstudied.

- Data Limitations: Key parameters (e.g., melting point, solubility) for this compound are absent in the provided evidence, necessitating further experimental characterization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclobutyl-N-quinolin-8-ylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typical for such compounds, involving coupling of cyclobutylamine with quinoline-acetamide precursors. Key steps include:

- Amide bond formation : Use coupling reagents like EDCI/HOBt in anhydrous DCM under nitrogen .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while elevated temperatures (60–80°C) improve yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : - and -NMR confirm regioselectivity and cyclobutyl-quinoline connectivity. Aromatic protons in quinoline (δ 8.5–9.0 ppm) and cyclobutyl methylenes (δ 2.5–3.5 ppm) are diagnostic .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 295.1442) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Q. How can solubility and stability issues be addressed during experimental design?

- Methodological Answer :

- Solubility : Use DMSO for stock solutions (10 mM) and dilute in PBS for biological assays. Co-solvents like cyclodextrins may improve aqueous solubility .

- Stability : Store lyophilized powder at -20°C under argon. Monitor degradation via LC-MS over 72 hours in buffer (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) refines bond angles and torsional strain in the cyclobutyl ring. Key parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .

- Validation : R-factor < 0.05 and electron density maps confirm non-planar quinoline-acetamide conformation .

Q. What strategies mitigate contradictory bioactivity data across in vitro and in vivo models?

- Methodological Answer :

- Metabolic stability : Compare hepatic microsomal clearance (human vs. rodent) to explain species-specific discrepancies .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended interactions .

- Formulation : Use PEGylated nanoparticles to enhance bioavailability in murine models .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer :

- Quinoline modifications : Introduce electron-withdrawing groups (e.g., -Cl at C3) to enhance binding to ATP-binding pockets .

- Cyclobutyl substituents : Replace with spirocyclic or fluorinated analogs to modulate lipophilicity (logP) and BBB penetration .

- Data-driven design : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to prioritize synthetic targets .

Q. What experimental controls are essential when investigating enzymatic inhibition mechanisms?

- Methodological Answer :

- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples .

- Kinetic assays : Measure IC under pseudo-first-order conditions (substrate ≈ K) .

- Covalent binding checks : Pre-incubate compound with DTT to rule out thiol-reactive artifacts .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

- Design of experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) .

Q. What statistical methods validate reproducibility in high-throughput screening (HTS)?

- Methodological Answer :

- Z’-factor analysis : Ensure Z’ > 0.5 for robust assay performance .

- Replicate consistency : Require CV < 15% across triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.